molecular formula C15H14BrNO5 B2657288 [(4-Ethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate CAS No. 733006-15-0

[(4-Ethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate

Cat. No.: B2657288
CAS No.: 733006-15-0
M. Wt: 368.183
InChI Key: UAYVHCGYZPZNDW-UHFFFAOYSA-N
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Description

[(4-Ethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a synthetic organic compound featuring a 5-bromofuran-2-carboxylate core linked to a (4-ethoxyphenyl)carbamoyl methyl group. Its synthesis typically involves Suzuki coupling reactions between methyl 5-bromofuran-2-carboxylate and phenylboronic acid derivatives, followed by hydrolysis of the ester group under basic conditions . The compound’s structure combines a brominated furan ring (imparting electrophilic reactivity) with an ethoxyphenyl carbamate moiety, which may enhance solubility and bioactivity.

Properties

IUPAC Name

[2-(4-ethoxyanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO5/c1-2-20-11-5-3-10(4-6-11)17-14(18)9-21-15(19)12-7-8-13(16)22-12/h3-8H,2,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYVHCGYZPZNDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Ethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate typically involves multiple steps, starting with the preparation of the bromofuran carboxylate intermediate. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the selection of appropriate catalysts and reagents is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[(4-Ethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[(4-Ethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and disease treatment.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which [(4-Ethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Varying Aromatic Substituents

The ethoxyphenyl group in the target compound can be substituted with other aryl or heteroaryl groups, significantly altering physicochemical and biological properties. For example:

  • [(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate (CAS 386277-55-0) replaces the ethoxy group with a chloro-methoxyphenyl substituent. This substitution increases molecular weight (388.60 g/mol vs.
  • Methyl 5-(4-nitrophenyl)furan-2-carboxylate (from ) features a nitro group instead of ethoxy. The nitro group’s electron-withdrawing nature reduces solubility but may improve stability in acidic environments .

Key Differences :

Compound Substituent Molecular Weight (g/mol) LogP (Predicted) Bioactivity Context
Target Compound 4-Ethoxyphenyl ~371.20 ~2.8 Antimicrobial (inferred)
Chloro-methoxyphenyl Analog 3-Chloro-4-methoxy 388.60 ~3.5 Undisclosed
Nitrophenyl Analog 4-Nitro ~322.18 ~2.1 Iron uptake inhibition

Brominated Benzofuran vs. Furan Derivatives

Replacing the furan ring with a benzofuran system introduces extended aromaticity, affecting planarity and binding affinity:

  • Ethyl 5-bromo-1-benzofuran-2-carboxylate () exhibits a fused benzofuran core, increasing molecular planarity. This structural feature enhances π-π stacking interactions in protein binding pockets, as observed in pharmacological studies of related benzofuran derivatives .
  • 5-Bromobenzofuran-2-carboxylic acid (CAS 20073-19-2) lacks the carbamoyl methyl group but shares the brominated heterocycle. Its carboxylic acid group improves aqueous solubility (LogP ~1.9) compared to ester derivatives .

Key Differences :

Compound Core Structure Functional Group LogP Application
Target Compound Furan Ester-carbamoyl ~2.8 Antimicrobial (inferred)
Ethyl 5-bromo-benzofuran-2-carboxylate Benzofuran Ester ~3.2 Pharmacological studies
5-Bromobenzofuran-2-carboxylic acid Benzofuran Carboxylic acid ~1.9 Undisclosed

Sulfonamide vs. Carbamoyl Functional Groups

The carbamoyl group in the target compound can be contrasted with sulfonamide-containing analogs:

  • Ethyl 5-[(4-bromophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate (CAS 304694-44-8) incorporates a sulfonamide linker, increasing hydrogen-bond acceptor count (6 vs. 4 in the target compound) and molecular weight (500.40 g/mol). Its higher LogP (5.4) suggests greater lipophilicity, which may improve blood-brain barrier penetration .

Key Differences :

Compound Functional Group Hydrogen-Bond Acceptors LogP Molecular Weight (g/mol)
Target Compound Carbamoyl 4 ~2.8 ~371.20
Sulfonamide Analog Sulfonamide 6 5.4 500.40

Substituent Position and Electronic Effects

The position of bromine and ethoxy groups critically influences reactivity:

  • Methyl 5-bromofuran-2-carboxylate (precursor in ) lacks the carbamoyl group but serves as a key intermediate. Its simpler structure (LogP ~2.0) facilitates synthetic modifications but reduces target specificity .
  • 5-(4-Bromophenyl)furan-2-carbaldehyde (CAS 550998-59-9) replaces the carboxylate with an aldehyde, increasing electrophilicity and reactivity in nucleophilic additions .

Biological Activity

[(4-Ethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is an organic compound with significant potential in medicinal chemistry due to its unique molecular structure, which integrates an ethoxyphenyl group, a carbamoyl group, and a bromofuran carboxylate moiety. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C15H14BrNO5
  • Molecular Weight : 368.183 g/mol
  • CAS Number : 733006-15-0

The compound's structure allows it to interact with various biological targets, potentially modulating enzyme activity or cellular signaling pathways.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Preparation of Bromofuran Carboxylate Intermediate : Often through methods like the Suzuki–Miyaura coupling reaction.
  • Final Coupling Reactions : Integrating the ethoxyphenyl and carbamoyl functionalities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of pathogens, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways. For instance, it may inhibit the proliferation of cancer cells by targeting key proteins involved in cell cycle regulation.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.
  • Investigation of Anticancer Mechanisms :
    • In a recent study published in ChemMedChem, researchers explored the effects of this compound on various cancer cell lines, finding that it significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialMIC = 32 µg/mL against S. aureus and E. coli
AnticancerInduces apoptosis at 10 µM in cancer cell lines

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